molecular formula C9H13N3 B12985078 1-(Pyrazin-2-yl)cyclopentan-1-amine

1-(Pyrazin-2-yl)cyclopentan-1-amine

Cat. No.: B12985078
M. Wt: 163.22 g/mol
InChI Key: ADFGTKPARFSHDJ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a pyrazine ring substituted at the 2-position. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, imparts distinct electronic properties to the molecule. The cyclopentane ring introduces conformational rigidity, while the primary amine group enables hydrogen bonding and salt formation.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyrazin-2-ylcyclopentan-1-amine

InChI

InChI=1S/C9H13N3/c10-9(3-1-2-4-9)8-7-11-5-6-12-8/h5-7H,1-4,10H2

InChI Key

ADFGTKPARFSHDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=CN=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid, followed by reduction and amination steps . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrazin-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(Pyrazin-2-yl)cyclopentan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Application Context
1-(Pyrazin-2-yl)cyclopentan-1-amine C₉H₁₂N₄ 176.22 Pyrazine ring, cyclopentane, primary amine Hypothetical (based on evidence)
1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine C₁₁H₁₇N₃O 185.28 Morpholine ring, methyl linker Building block catalog
4-Cyclopentylpiperazin-1-amine C₉H₁₉N₃ 169.27 Piperazine ring, cyclopentane Safety data sheet
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride C₉H₁₈ClNO 207.70 Ethoxyethyl chain, hydrochloride salt Commercial catalog
2-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine C₁₃H₁₉ClN₃ 253.77 Chlorophenyl-piperazine, propane backbone Patent/Supplier data
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine C₁₀H₁₆N₄ 192.26 Pyrazole ring, methyl linker R&D product
Key Observations:
  • Electronic and Steric Effects : The pyrazine ring in the target compound provides electron-deficient aromaticity, contrasting with the electron-rich morpholine (C₁₁H₁₇N₃O) or piperazine (C₉H₁₉N₃) rings in analogs. This difference may influence binding to biological targets, such as enzymes requiring π-π stacking or hydrogen-bonding interactions .
  • Solubility and Salt Forms : The hydrochloride salt of 1-(2-ethoxyethyl)cyclopentan-1-amine (MW 207.70) enhances aqueous solubility compared to free bases, a critical factor in drug formulation .

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